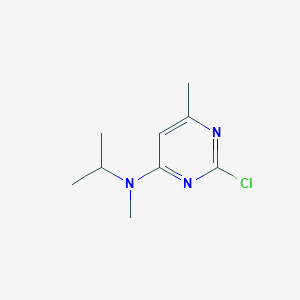

![molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0](/img/structure/B2576915.png)

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential antimicrobial properties and enzyme inhibitory activities .

Synthesis Analysis

The compound can be synthesized from 4-(trifluoromethyl)benzohydrazide through three synthetic approaches . In one method, Triphenylphosphine was added to the stirred suspension of 1,2-dibromo-1,1,2,2-tetrachloroethane and N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide in anhydrous MeCN at room temperature .Chemical Reactions Analysis

The compound and its analogues have been screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via Ellman’s method . All the hydrazinecarboxamides revealed a moderate inhibition of both AChE and BuChE .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Darehkordi and Ghazi (2013) synthesized hydrazine and carbothioamide derivatives as important and useful monomers for various dendrimers (Darehkordi & Ghazi, 2013).

- Ubeid, Thabet, and Abu Shuheil (2021) described the synthesis of benzimidazol-2-ylsulfanyl benzaldehyde and its carbothioamide derivatives, showcasing their potential in creating new chemical entities (Ubeid, Thabet, & Abu Shuheil, 2021).

Optimization of Detection Methods

- Varynskyi (2018) focused on optimizing the mass spectrometric detection of hydrazides and carbothioamides, highlighting the significance of these compounds in pharmaceutical research (Varynskyi, 2018).

Biological and Therapeutic Potential

- Ateş et al. (2018) explored the antioxidant activities of bis(thiosemicarbazone) derivatives, assessing their potential in biological applications (Ateş et al., 2018).

- Mohamed et al. (2022) investigated benzene sulfonamide derivatives, including hydrazine-1-carbothioamide, for their anticancer effects, demonstrating the potential of these compounds in medical applications (Mohamed et al., 2022).

- Chaves et al. (2017) studied the interaction between human albumin and potential anti-trypanosomal drugs, including derivatives of hydrazine-carbothioamide, indicating their relevance in drug discovery (Chaves et al., 2017).

Other Applications

- Divatia et al. (2014) synthesized novel thiosemicarbazone derivatives with anti-malarial activity, showcasing the versatility of these compounds in various therapeutic areas (Divatia et al., 2014).

- Krátký et al. (2020) designed N-alkyl derivatives of hydrazine-1-carbothioamide for antimicrobial and enzyme inhibitory activities, expanding the scope of these compounds in pharmaceutical sciences (Krátký et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through non-covalent interactions, where the compound is placed in close proximity to the active site triad of the enzymes . This interaction results in a decrease in the breakdown of acetylcholine, thereby increasing its availability in the nervous system.

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.

Pharmacokinetics

The compound has shown good pharmacokinetic characteristics in molecular modeling studies . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced transmission of nerve impulses, which can affect various functions of the body, including muscle movement and cognitive processes.

Direcciones Futuras

The compounds were evaluated against Mycobacterium tuberculosis H 37 Rv and nontuberculous mycobacteria (M. avium, M. kansasii) . Reflecting these results, additional analogues of the most active carboxamide were prepared . This suggests that future research could focus on developing more potent analogues and testing their antimicrobial and enzyme inhibitory activities.

Propiedades

IUPAC Name |

[[4-(trifluoromethyl)benzoyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKSLMECMNKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)

![2,6-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2576841.png)

![2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2576843.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)